molecular formula C9H16N2O3S B1609430 Betahistine monomesilate CAS No. 380416-14-8

Betahistine monomesilate

カタログ番号 B1609430
CAS番号: 380416-14-8
分子量: 232.3 g/mol
InChIキー: FUWLKZQYMWTFBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明



  • Betahistine monomesilate is an antivertigo agent used to reduce vertigo episodes associated with Ménière’s disease.

  • It is a histamine-like drug that affects histamine receptors.

  • The chemical formula is C₈H₁₂N₂ .

  • Structurally, it resembles phenethylamine, amphetamine, and histamine.





  • Synthesis Analysis



    • Unfortunately, I don’t have specific details on the synthesis of betahistine monomesilate.





  • Molecular Structure Analysis



    • Betahistine consists of a pyridine ring and an aliphatic chain containing an amine group.

    • It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor.





  • Physical And Chemical Properties Analysis



    • Unfortunately, I don’t have specific data on the physical and chemical properties of betahistine monomesilate.




  • 科学的研究の応用

    Treatment of Ménière’s Disease

    • Summary of Application : Betahistine dihydrochloride is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease . It is an analogue of histamine, and is a weak histamine H1 receptor agonist and potent histamine H3 receptor antagonist .
    • Methods of Application : The recommended therapeutic dose for adults ranges from 24 to 48 mg given in doses divided throughout the day . Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .
    • Results or Outcomes : The aim of the investigation was to assess the pharmacokinetics and dose proportionality of betahistine in Arabic healthy adult male subjects under fasting conditions . The study demonstrated that betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .

    Long-term Efficacy Study in Patients with Meniere’s Disease

    • Summary of Application : A long-term, multicentre, double-blind, randomised, placebo-controlled, dose-defining trial was conducted to study the efficacy and safety of betahistine treatment in patients with Meniere’s disease .
    • Methods of Application : Adults aged 21-80 years with definite unilateral or bilateral Meniere’s disease were recruited. Participants received placebo, low dose betahistine (2×24 mg daily), or high dose betahistine (3×48 mg daily) over nine months .
    • Results or Outcomes : The incidence of attacks related to Meniere’s disease did not differ between the three treatment groups. The overall monthly attack rate fell significantly. The treatment was well tolerated with no unexpected safety findings .

    Molecular Properties Study

    • Summary of Application : Betahistine’s molecular properties have been studied using ab initio MO-LCAO-SCF method followed by the correction to the electron correlation (MP2) in vacuo as well as in water as a solvent .
    • Methods of Application : The study used the ab initio HF-MO-LCAO-SCF method for full geometry optimization in vacuo . The basis set def2-TZVP consisting of 382 basis functions was utilized .
    • Results or Outcomes : The study found that Betahistine’s molecular properties can help in understanding the docking inside the receptor such as 3D orientation of the docked conformations .

    Neuroplasticity after Acute Unilateral Labyrinthectomy

    • Summary of Application : A study was conducted to test different application routes (i.v./s.c./p.o.), doses, and concurrent medication (with the MAO-B inhibitor selegiline) for their effects on behavioral recovery and cerebral target engagement following unilateral labyrinthectomy (UL) in rats .
    • Methods of Application : Sixty rats were subjected to UL by transtympanic injection of bupivacaine/arsanilic acid and assigned to five treatment groups . Behavioral testing of postural asymmetry, nystagmus, and mobility in an open field was performed seven times until day 30 post-UL and paralleled by sequential cerebral [18F]-FDG-μPET measurements .
    • Results or Outcomes : The therapeutic effects of betahistine after UL differed in extent and time course and were dependent on the dose, application route, and selegiline co-medication .

    Treatment of Vestibular Disorders

    • Methods of Application : The study aimed to test different application routes (i.v./s.c./p.o.), doses, and concurrent medication (with the MAO-B inhibitor selegiline) for their effects on behavioral recovery and cerebral target engagement following unilateral labyrinthectomy (UL) in rats .
    • Results or Outcomes : The therapeutic effects of betahistine after UL differed in extent and time course and were dependent on the dose, application route, and selegiline co-medication .

    Understanding Docking Inside the Receptor

    • Summary of Application : The molecular properties of Betahistine can help in understanding the docking inside the receptor such as 3D orientation of the docked conformations .
    • Methods of Application : The study used ab initio calculations that include a part of the correlation energy .
    • Results or Outcomes : The study found that information about the active sites for the ligation can help in understanding the docking inside the receptor .

    Safety And Hazards



    • Betahistine is generally well-tolerated.

    • Overdose symptoms may include nausea, drowsiness, and stomach ache.

    • Avoid taking more than the prescribed dose.




  • 将来の方向性



    • Research on betahistine continues to explore its efficacy and safety.

    • Future studies may investigate disease-modifying treatments for Meniere’s disease.




    特性

    IUPAC Name

    methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FUWLKZQYMWTFBA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCCC1=CC=CC=N1.CS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H16N2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1045588
    Record name Betahistine mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1045588
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    232.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Betahistine monomesilate

    CAS RN

    54856-23-4, 380416-14-8
    Record name Betahistine mesylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=54856-23-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Betahistine monomesilate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Betahistine mesylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1045588
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name BETAHISTINE MONOMESILATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Betahistine monomesilate
    Reactant of Route 2
    Betahistine monomesilate
    Reactant of Route 3
    Reactant of Route 3
    Betahistine monomesilate
    Reactant of Route 4
    Reactant of Route 4
    Betahistine monomesilate
    Reactant of Route 5
    Reactant of Route 5
    Betahistine monomesilate
    Reactant of Route 6
    Reactant of Route 6
    Betahistine monomesilate

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。